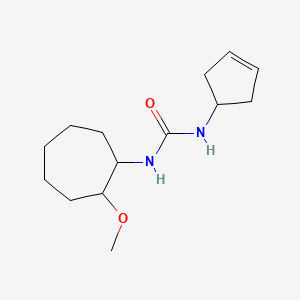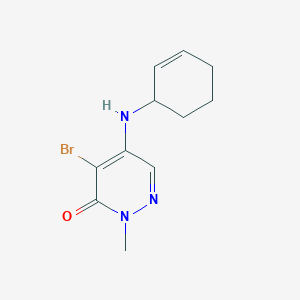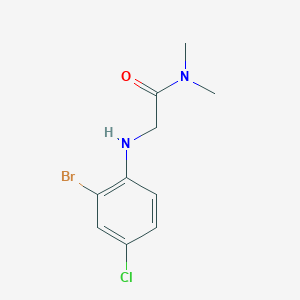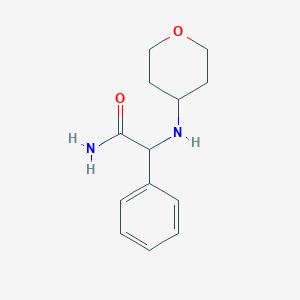
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide, also known as EMPC or SR141716A, is a synthetic cannabinoid receptor antagonist. This compound has been widely used in scientific research to understand the role of the endocannabinoid system in various physiological processes.
Mécanisme D'action
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1) and blocks the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol. The CB1 receptor is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes such as pain, appetite, and memory. By blocking the CB1 receptor, 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide can modulate these processes and provide insights into the role of the endocannabinoid system in health and disease.
Biochemical and Physiological Effects
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, indicating its potential as an anti-obesity agent. 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has also been shown to reduce pain and inflammation in animal models, suggesting its potential as an analgesic and anti-inflammatory agent. Additionally, 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has several advantages for lab experiments. It is a selective and reversible antagonist of the CB1 receptor, which allows for precise modulation of the endocannabinoid system. 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide is also stable and can be easily synthesized in large quantities. However, 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has a short half-life, which can limit its duration of action.
Orientations Futures
There are several future directions for research on 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide. One area of interest is investigating the role of the endocannabinoid system in cancer and the potential of 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide as an anti-cancer agent. Another area of interest is investigating the effects of 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide on the gut-brain axis and its potential as a treatment for gastrointestinal disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide could lead to the development of improved formulations with longer duration of action and better bioavailability.
Conclusion
In conclusion, 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research to understand the role of the endocannabinoid system in various physiological processes. Its selective and reversible antagonism of the CB1 receptor provides a precise tool for modulating the endocannabinoid system. 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide could lead to the development of new treatments for a range of diseases and disorders.
Méthodes De Synthèse
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-methylnaphthalene with ethyl 2-bromoacetate to form ethyl 2-(1-methylnaphthalen-2-yl)acetate. The resulting compound is then reacted with hydrazine hydrate to form 1-ethyl-2-(1-methylnaphthalen-2-yl)hydrazine. Finally, the hydrazine compound is reacted with 1H-pyrazole-4-carboxylic acid to form 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has been widely used in scientific research to understand the role of the endocannabinoid system in various physiological processes. It has been used to investigate the effects of cannabinoid receptor antagonists on pain, appetite, memory, and addiction. 1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide has also been used in studies investigating the role of the endocannabinoid system in cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-20-11-14(10-18-20)17(21)19-16-12(2)8-9-13-6-4-5-7-15(13)16/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVOSMHVVNELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2=C(C=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(2-methylnaphthalen-1-yl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)

![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)





![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)